molecular formula C17H16N4O6S B2380172 2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-30-5

2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2380172
CAS No.: 476280-30-5
M. Wt: 404.4
InChI Key: SQBNSTJPULIBGK-UHFFFAOYSA-N
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Description

Thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a five-membered ring made up of one sulfur atom (thiophene) and a carboxamide group .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives often involves the cyclization of precursor compounds in the presence of a base . The specific synthesis process can vary depending on the desired substituents on the thiophene ring .


Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can participate in various chemical reactions, depending on their substituents. For example, they can undergo condensation reactions to form aminothiophene derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives can be predicted using computational methods such as density functional theory (DFT). These properties include the HOMO-LUMO energy gap, which can give insights into the compound’s reactivity .

Scientific Research Applications

Utility in Synthesis of Biologically Active Compounds

2-Aminothiophenes, such as 2-(3,5-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have been utilized in the synthesis of biologically active compounds. These compounds demonstrate significant pharmaceutical interest due to their antimicrobial properties against bacteria (Wardakhan, Elmegeed, & Manhi, 2005).

Structural Characterization and Analysis

The compound has also been the subject of structural characterization, such as through X-ray diffraction methods. This structural analysis is crucial for understanding its potential applications in various scientific fields (Vasu et al., 2004).

Application in Heterocyclic Synthesis

This compound has shown reactivity towards a variety of chemical reagents, leading to the formation of thienopyridines and thienopyrimidines, which are important in the field of heterocyclic chemistry (Mohareb et al., 2003).

Role in Pharmaceutical Research

It has been used in synthesizing novel thiophene derivatives with potential antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating its significance in pharmaceutical research (Amr et al., 2010).

Exploration in Dye Synthesis

This compound has found applications in the synthesis of azo dyes, showcasing its versatility beyond pharmaceutical applications. The synthesized dyes have demonstrated good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Potential in Biologically Active Derivative Synthesis

Research has focused on synthesizing isoindoloquinazoline, pyrimidine, and thiazine derivatives using compounds like this as starting materials, further expanding its potential in the creation of biologically active compounds (Abdel-latif, El-Shaieb, & El-Deen, 2011).

Safety and Hazards

The safety and hazards associated with a specific thiophene-2-carboxamide derivative would depend on its specific structure and properties. Information on safety and hazards is typically obtained through experimental studies and is often included in material safety data sheets .

Future Directions

Research on thiophene-2-carboxamide derivatives is ongoing, with many studies focusing on the synthesis of new derivatives and the exploration of their biological activities . Future research directions could include the development of more efficient synthesis methods, the investigation of new biological targets, and the study of the structure-activity relationships of these compounds .

Properties

IUPAC Name

2-[(3,5-dinitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c1-8-2-3-13-12(4-8)14(15(18)22)17(28-13)19-16(23)9-5-10(20(24)25)7-11(6-9)21(26)27/h5-8H,2-4H2,1H3,(H2,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBNSTJPULIBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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